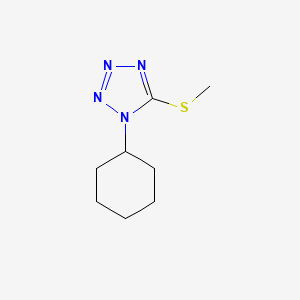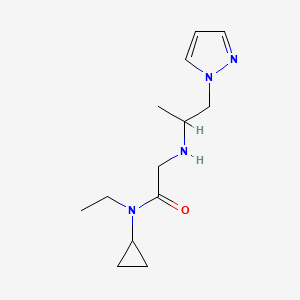
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide, also known as MPF, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. MPF is a selective agonist for the μ-opioid receptor and has shown promising results in various studies related to pain management and addiction treatment.
Wirkmechanismus
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide acts as a selective agonist for the μ-opioid receptor, which is a G protein-coupled receptor. Upon binding to the receptor, N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide activates the G protein, which in turn activates downstream signaling pathways. The activation of the μ-opioid receptor by N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide results in the inhibition of neurotransmitter release, including the release of substance P and glutamate, which are involved in pain perception. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide also activates the reward system in the brain, leading to the release of dopamine, which is involved in addiction.
Biochemical and Physiological Effects:
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to reduce withdrawal symptoms in animal models of opioid addiction. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has been shown to have fewer side effects compared to traditional opioids, such as morphine, including respiratory depression and constipation. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has also been shown to have a lower potential for abuse and addiction compared to traditional opioids.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has several advantages for lab experiments. It is a potent and selective agonist for the μ-opioid receptor, which makes it a useful tool to study the role of the receptor in pain perception and addiction. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has also been shown to have fewer side effects compared to traditional opioids, which makes it a safer alternative for lab experiments. However, N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has some limitations for lab experiments. It is a synthetic compound that may not fully mimic the effects of endogenous opioids. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide also has a short half-life, which may limit its efficacy in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide. One direction is to study the long-term effects of N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide on pain management and addiction treatment. Another direction is to study the interaction between N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide and other neurotransmitter systems, such as the serotonin and dopamine systems. Additionally, the development of new analogs of N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide with improved potency and selectivity for the μ-opioid receptor may lead to the discovery of new treatments for pain and addiction.
Synthesemethoden
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide involves the reaction of N-methyl-4-piperidone with 3-bromophenylacetic acid to form the intermediate product, which is then subjected to a Suzuki coupling reaction with 2-furancarboxylic acid. The final product, N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide, is obtained after purification through column chromatography. The synthesis method has been optimized to yield high purity and high yield of N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent and selective agonist for the μ-opioid receptor, which is involved in pain perception and addiction. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has been used in various studies related to pain management, addiction treatment, and neurobiology. It has also been used as a tool to study the role of μ-opioid receptors in the brain and the mechanism of action of opioids.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-19-11-8-15(9-12-19)20(2)18(21)17-16(10-13-22-17)14-6-4-3-5-7-14/h3-7,10,13,15H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRUCNSPSUGVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=C(C=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)
![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)

![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)


![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)


![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)


